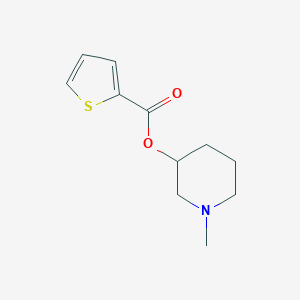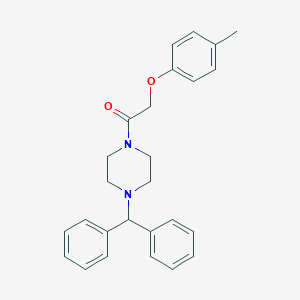![molecular formula C13H10Cl2N4O B252682 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by interfering with their DNA replication and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA polymerase and RNA polymerase. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine in lab experiments is its broad-spectrum antimicrobial and anticancer activity. This compound has shown promising results against various microorganisms and cancer cells. However, one of the limitations of using this compound is its potential toxicity to healthy cells. Therefore, further studies are needed to determine the optimal dosage and duration of treatment.
Zukünftige Richtungen
There are several future directions for the study of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine. One of the directions is to study its potential use as an antifungal agent. Additionally, further studies are needed to determine its optimal dosage and duration of treatment for its potential use as an antimicrobial and anticancer agent. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its biochemical and physiological effects. Finally, the potential toxicity of this compound to healthy cells needs to be further studied to determine its safety for human use.
In conclusion, N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a chemical compound with potential applications in the field of medicine. Its synthesis method has been optimized to achieve high yields and purity of the final product. This compound has been studied extensively for its antimicrobial, antifungal, and anticancer properties. Its mechanism of action is believed to interfere with DNA replication and protein synthesis in microorganisms and cancer cells. This compound has both biochemical and physiological effects, including inhibition of enzyme activity and induction of oxidative stress. Although this compound has shown promising results in lab experiments, further studies are needed to determine its optimal dosage and duration of treatment and its potential toxicity to healthy cells.
Synthesemethoden
The synthesis of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of 2,5-dichlorobenzaldehyde with furfurylamine, followed by the addition of sodium azide and reduction with palladium on carbon. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has been studied extensively for its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and anticancer properties. This compound has been tested against various microorganisms and has shown promising results in inhibiting their growth. It has also been tested against cancer cells and has shown significant cytotoxicity. Additionally, this compound has been studied for its potential use as an antifungal agent.
Eigenschaften
Molekularformel |
C13H10Cl2N4O |
|---|---|
Molekulargewicht |
309.15 g/mol |
IUPAC-Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-1-3-11(15)10(5-8)12-4-2-9(20-12)6-16-13-17-7-18-19-13/h1-5,7H,6H2,(H2,16,17,18,19) |
InChI-Schlüssel |
LZQLARPTKYVINT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)





![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)